Cas no 41475-27-8 (C-Peptide 1 (rat) trifluoroacetate salt)
Il C-Peptide 1 (rat) trifluoroacetate salt è un peptide sintetico ad alta purezza, specificamente progettato per la ricerca biochimica e fisiologica. Questo composto, presente come sale di trifluoroacetato, garantisce elevata stabilità e solubilità in soluzioni acquose, facilitando l'utilizzo in studi in vitro e in vivo. La sua struttura corrisponde al peptide C endogeno del ratto, rendendolo uno strumento ideale per investigare il metabolismo del glucosio, la funzione delle cellule beta pancreatiche e i meccanismi legati al diabete. La purezza certificata (>95%) e la caratterizzazione mediante HPLC e spettrometria di massa assicurano risultati riproducibili e privi di contaminanti, supportando applicazioni in farmacologia e modelli animali.
41475-27-8 structure
Product Name:C-Peptide 1 (rat) trifluoroacetate salt
Numero CAS:41475-27-8
MF:C140H228N38O51
MW:3259.53235435486
CID:331630
Update Time:2025-10-15
C-Peptide 1 (rat) trifluoroacetate salt Proprietà chimiche e fisiche
Nomi e identificatori
-
- Proinsulin C-peptide I(rat) (9CI)
- C-PEPTIDE 1 (RAT)
- C-Peptide 1 (rat) Preproinsulin 1 (57-87) (rat), Insulin 1 Precursor (57-87) (rat), Proinsulin 1 (33
- GLU-VAL-GLU-ASP-PRO-GLN-VAL-PRO-GLN-LEU-GLU-LEU-GLY-GLY-GLY-PRO-GLU-ALA-GLY-ASP-LEU-GLN-THR-LEU-ALA-LEU-GLU-VAL-ALA-ARG-GLN
- C-Peptide 1 (rat) trifluoroacetate salt
- H-Glu-Val-Glu-Asp-Pro-Gln-Val-Pro-Gln-Leu-Glu-Leu-Gly-Gly-Gly-Pro-Glu-Ala-Gly-Asp-Leu-Gln-Thr-Leu-Ala-Leu-Glu-Val-Ala-Arg-Gln-OH
- C-Peptide 1 (rat) Preproinsulin 1 (57-87) (rat), Insulin 1 Precursor (57-87) (rat), Proinsulin 1 (33-63) (rat)
- Preproinsulin 1 (57-87) (rat), Insulin 1 Precursor (57-87) (rat), Proinsulin 1 (33-63) (rat)
- C-Peptide 1 (rat),Proinsulin 1 (33-63) (rat)
- PROINSULIN 1 (33-63) (RAT)
- PREPROINSULIN 1 (57-87) (RAT)
-
- Inchi: 1S/C140H228N38O51/c1-62(2)51-84(167-121(210)80(35-44-104(192)193)159-128(217)87(54-65(7)8)168-120(209)76(30-38-94(142)180)161-133(222)93-28-24-50-178(93)138(227)111(69(15)16)174-124(213)78(32-40-96(144)182)162-132(221)92-27-23-49-177(92)137(226)90(57-108(200)201)171-122(211)81(36-45-105(194)195)164-135(224)110(68(13)14)172-116(205)74(141)29-42-102(188)189)117(206)152-59-99(185)149-58-98(184)150-61-101(187)176-48-22-26-91(176)131(220)163-79(34-43-103(190)191)118(207)153-70(17)113(202)151-60-100(186)156-89(56-107(198)199)130(219)169-88(55-66(9)10)129(218)158-77(31-39-95(143)181)125(214)175-112(73(20)179)136(225)170-85(52-63(3)4)126(215)154-71(18)115(204)166-86(53-64(5)6)127(216)160-82(37-46-106(196)197)123(212)173-109(67(11)12)134(223)155-72(19)114(203)157-75(25-21-47-148-140(146)147)119(208)165-83(139(228)229)33-41-97(145)183/h62-93,109-112,179H,21-61,141H2,1-20H3,(H2,142,180)(H2,143,181)(H2,144,182)(H2,145,183)(H,149,185)(H,150,184)(H,151,202)(H,152,206)(H,153,207)(H,154,215)(H,155,223)(H,156,186)(H,157,203)(H,158,218)(H,159,217)(H,160,216)(H,161,222)(H,162,221)(H,163,220)(H,164,224)(H,165,208)(H,166,204)(H,167,210)(H,168,209)(H,169,219)(H,170,225)(H,171,211)(H,172,205)(H,173,212)(H,174,213)(H,175,214)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,228,229)(H4,146,147,148)/t70-,71-,72-,73+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,109-,110-,111-,112-/m0/s1
- Chiave InChI: XVAJJCGWZJTNTG-XKJOOYHPSA-N
- Sorrisi: O=C([C@H](C(C)C)NC([C@H](CCC(N)=O)NC([C@@H]1CCCN1C([C@H](CC(=O)O)NC([C@H](CCC(=O)O)NC([C@H](C(C)C)NC([C@H](CCC(=O)O)N)=O)=O)=O)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(NCC(NCC(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H]([C@@H](C)O)C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(=O)O)CCC(N)=O)=O)CCCNC(=N)N)=O)=O)C(C)C)=O)CCC(=O)O)=O)CC(C)C)=O)=O)CC(C)C)=O)=O)CCC(N)=O)=O)CC(C)C)=O)CC(=O)O)=O)=O)C)=O)CCC(=O)O)=O)=O)=O)=O)=O)CC(C)C)=O)CCC(=O)O)=O)CC(C)C)=O)CCC(N)=O)=O
Proprietà calcolate
- Massa esatta: 3258.6449199 g/mol
- Massa monoisotopica: 3257.6415650 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 44
- Conta accettatore di obbligazioni idrogeno: 53
- Conta atomi pesanti: 229
- Conta legami ruotabili: 108
- Complessità: 7930
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 28
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 3259.5
- XLogP3: -12.2
- Superficie polare topologica: 1430
C-Peptide 1 (rat) trifluoroacetate salt Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF67653-1mg |
C-PEPTIDE 1 (RAT) |
41475-27-8 | 99% | 1mg |
$150.00 | 2024-04-20 | |
| A2B Chem LLC | AF67653-5mg |
C-PEPTIDE 1 (RAT) |
41475-27-8 | 99% | 5mg |
$320.00 | 2024-04-20 | |
| A2B Chem LLC | AF67653-10mg |
C-PEPTIDE 1 (RAT) |
41475-27-8 | 99% | 10mg |
$491.00 | 2024-04-20 | |
| MedChemExpress | HY-P4858-1mg |
C-Peptide 1 (rat) |
41475-27-8 | 99.88% | 1mg |
¥1150 | 2025-04-16 | |
| MedChemExpress | HY-P4858-5mg |
C-Peptide 1 (rat) |
41475-27-8 | 99.88% | 5mg |
¥2850 | 2025-04-16 | |
| MedChemExpress | HY-P4858-10mg |
C-Peptide 1 (rat) |
41475-27-8 | 99.88% | 10mg |
¥4560 | 2025-04-16 |
C-Peptide 1 (rat) trifluoroacetate salt Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
41475-27-8 (C-Peptide 1 (rat) trifluoroacetate salt) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso